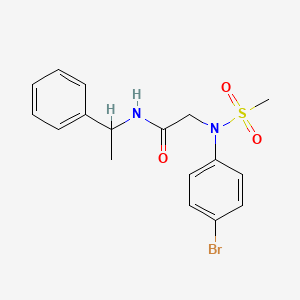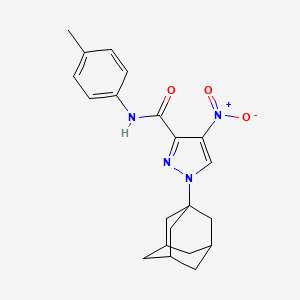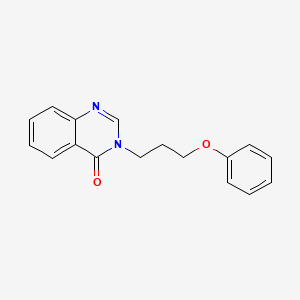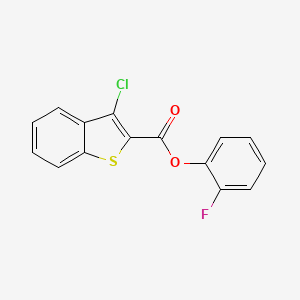![molecular formula C19H23NO6 B5038874 2-methoxy-4-methyl-1-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B5038874.png)
2-methoxy-4-methyl-1-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethoxy}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-4-methyl-1-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethoxy}benzene, commonly known as MMNE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMNE is a synthetic compound that belongs to the family of nitrophenyl ethers and can be synthesized using various methods.
Mecanismo De Acción
The mechanism of action of MMNE is not fully understood, but it is believed to involve the inhibition of certain enzymes in cancer cells, leading to cell death. MMNE has also been shown to inhibit the growth of certain bacteria and fungi, suggesting that it may have antimicrobial properties.
Biochemical and Physiological Effects
Studies have shown that MMNE has low toxicity and does not cause significant changes in biochemical and physiological parameters in animals. However, further studies are needed to fully understand the effects of MMNE on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of MMNE is its potential as a versatile building block for the synthesis of novel compounds with unique properties. However, one limitation is that MMNE is a synthetic compound, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for MMNE research, including:
1. Further studies on the mechanism of action of MMNE and its potential as an anticancer agent.
2. Development of novel polymers using MMNE as a building block.
3. Investigation of the potential environmental impact of MMNE and its use as a biodegradable herbicide.
4. Exploration of the antimicrobial properties of MMNE and its potential use as an antimicrobial agent.
Conclusion
In conclusion, MMNE is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MMNE can be synthesized using various methods and has been studied for its potential as an anticancer agent, building block for novel polymers, biodegradable herbicide, and antimicrobial agent. Further studies are needed to fully understand the mechanism of action and potential applications of MMNE.
Métodos De Síntesis
MMNE can be synthesized using various methods, including the reaction of 4-methyl-2-nitrophenol with 2-chloroethyl-2-(2-methoxyethoxy)ethyl ether, followed by a reaction with 4-methylphenol in the presence of a base. Another method involves the reaction of 4-methyl-2-nitrophenol with 2-(2-methoxyethoxy)ethyl 4-methylbenzenesulfonate, followed by a reaction with sodium methoxide.
Aplicaciones Científicas De Investigación
MMNE has potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, MMNE has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, MMNE has been studied for its use in the synthesis of novel polymers with unique properties. In environmental science, MMNE has been studied for its potential as a biodegradable herbicide.
Propiedades
IUPAC Name |
1-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-4-methyl-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6/c1-14-4-6-17(16(12-14)20(21)22)25-10-8-24-9-11-26-18-7-5-15(2)13-19(18)23-3/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPASHKRYIHBAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCOC2=C(C=C(C=C2)C)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-methyl-1-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethoxy}benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclobutyl-N'-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5038796.png)
![5-[(4-acetylphenoxy)methyl]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5038799.png)

![5-{2-[3-(2,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5038821.png)
![{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}(phenyl)methanone hydrochloride](/img/structure/B5038824.png)

![4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzenesulfonamide](/img/structure/B5038836.png)
![1-(5-bromo-2-thienyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone dihydrobromide](/img/structure/B5038840.png)



![5-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5038855.png)
![3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B5038862.png)
